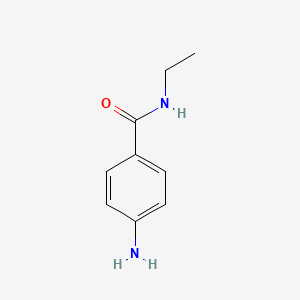

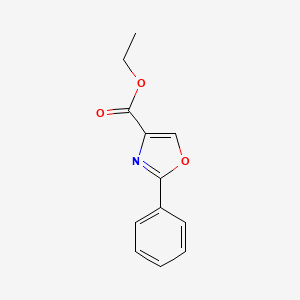

4-氨基-N-乙基苯甲酰胺

描述

Synthesis Analysis

The synthesis of 4-Amino-N-ethylbenzamide and its analogs often involves acylation and catalytic hydrogenation processes. For instance, a specific synthesis route for a related compound started with 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride, followed by acylation and catalytic hydrogenation, yielding high overall yields (Mao Duo, 2000). Such synthetic routes are crucial for producing 4-Amino-N-ethylbenzamide with high purity and yield, enabling further application in research and industry.

Molecular Structure Analysis

The crystal structure and molecular interactions of 4-Amino-N-ethylbenzamide derivatives have been extensively studied. For example, certain (N-pyridylmethylene)aminobenzamides, which are structurally related, show diverse hydrogen-bond interactions indicating structural flexibility beneficial for co-crystallization reactions (C. Aakeröy, A. Beatty, & Keith R. Lorimer, 2006). This flexibility and the ability to form specific molecular interactions are critical for understanding the compound's potential in forming varied molecular assemblies and materials.

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-N-ethylbenzamide are varied and can lead to a wide range of products depending on the reactants and conditions. For example, the reaction with ethyl 3-ethoxymethylene-2,4-dioxovalerate produces pyrrolo[1,2-a]quinazoline derivatives, illustrating the compound's reactivity and potential for generating complex molecules (T. Kurihara, T. Tani, S. Maeyama, & Y. Sakamoto, 1980).

Physical Properties Analysis

The solubility of 4-aminobenzamide, a closely related compound, in various solvents has been studied, offering insights into the physical properties of similar compounds like 4-Amino-N-ethylbenzamide. Such studies help in understanding the dissolution behavior, which is crucial for its application in different solvents and conditions (Jinbo Ouyang et al., 2019).

Chemical Properties Analysis

The reductive chemistry of similar compounds, like the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides a window into the chemical properties of 4-Amino-N-ethylbenzamide. Such studies reveal the pathways and products of reduction reactions, highlighting the compound's reactivity under various conditions (B. Palmer, P. V. van Zijl, W. A. Denny, & William R. Wilson, 1995).

科学研究应用

摩尔折射率和极化率

作为一种止吐药的组成部分,4-氨基-N-乙基苯甲酰胺已被研究其摩尔折射率和极化率。该研究调查了该药物在水溶性NaCl/LiCl溶液中的密度和折射率,从而揭示了其摩尔折射率和极化率效应。这些性质对于理解该药物在分子水平上的相互作用至关重要(Sawale et al., 2016)。

聚酰亚胺的合成和表征

4-氨基-N-乙基苯甲酰胺衍生物已被用于合成和表征新型芳香族聚酰亚胺。通过聚合反应开发的这些材料由于在有机溶剂中的溶解性和高降解温度,在电子学和材料科学等各个领域具有潜在应用(Butt et al., 2005)。

胃动力活性

对4-氨基-N-乙基苯甲酰胺衍生物的研究探讨了它们作为胃动力药物的潜在性。评估了衍生物的胃排空活性,表明它们在治疗胃肠道疾病中的潜在应用(Morie et al., 1995)。

液相色谱保留研究

研究了N-乙基苯甲酰胺(包括4-氨基-N-乙基苯甲酰胺)的反相液相色谱保留,以了解它们在色谱中的保留行为。这项研究对于分析化学领域有所贡献,特别是在开发分离和分析类似化合物的方法方面(Lehtonen, 1983)。

溶解度和热力学

测量了4-氨基苯甲酰胺在各种溶剂中的溶解度,并应用了修改后的Apelblat模型等模型来相关温度和溶解度的关系。这项研究提供了有关该化合物溶解行为的见解,这对于其在各个领域的配方和应用至关重要(Ouyang et al., 2019)。

抗惊厥活性

一系列4-氨基苯甲酰胺,包括4-氨基-N-乙基苯甲酰胺,已被评估其抗惊厥效果。这些研究对于开发治疗癫痫和其他癫痫症状的新疗法具有重要意义(Clark et al., 1984)。

环境应用

一种相关化合物N-(((2-((2-氨基乙基)氨基)乙基)氨基)甲基)-4-磺酰胺苯甲酰胺被用于开发用于从水溶液中去除Ni(II)的复合材料。这项研究突显了该化合物在环境修复和水处理中的潜在应用(Rahman & Nasir, 2019)。

电聚合和电化学应用

对4-氨基-N-乙基苯甲酰胺衍生物的电聚合研究已经导致了用作电化学传感器的聚合物薄膜的开发。这些研究在传感器技术和电化学领域具有重要意义(Santos et al., 2019)。

属性

IUPAC Name |

4-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROBNRGIMGTXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342014 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-ethylbenzamide | |

CAS RN |

89399-17-7 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-N-ethylbenzamide contribute to the formation of complex structures, as highlighted in the research paper?

A1: The research paper ["Structure directing roles of weak noncovalent interactions and charge-assisted hydrogen bonds in the self-assembly of solvated podands: Example of an anion-assisted dimeric water capsule" []] investigates the use of 4-Amino-N-ethylbenzamide as a building block for creating intricate molecular architectures. Specifically, the bromide salt of tris(4-amino-N-ethylbenzamide)amine (compound 3 in the study) is used. This molecule is designed with multiple amide groups (-C(O)NH-) that can participate in hydrogen bonding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)